2-Amino-2-(4-methylphenyl)acetonitrile
Description
Significance as a Foundational Synthetic Intermediate
The primary significance of 2-Amino-2-(4-methylphenyl)acetonitrile in synthetic organic chemistry lies in its role as a foundational intermediate for α-amino acids. mdpi.com Alpha-aminonitriles are the direct precursors to α-amino acids through hydrolysis of the nitrile group (–C≡N) to a carboxylic acid group (–COOH). wikipedia.org This transformation converts this compound into the non-proteinogenic amino acid, 2-amino-2-(p-tolyl)acetic acid.
Non-proteinogenic amino acids (npAAs), those not found among the 22 naturally encoded in the genome, are of immense interest in pharmaceutical development. nih.govwikipedia.orgfrontiersin.org Incorporating these unnatural amino acids into peptides can enhance their metabolic stability, improve bioavailability, and introduce novel biological activities. nih.gov The p-tolyl group of this specific compound provides a defined lipophilic and aromatic character, making the resulting amino acid a valuable component for modifying peptide structures.
The bifunctional nature of this compound makes it a versatile intermediate. fiveable.me The amino group can be protected or functionalized, while the nitrile group can undergo a variety of chemical transformations, as detailed in the table below.
| Functional Group | Potential Transformations | Resulting Compound Class |
| Nitrile (-C≡N) | Acid or base-catalyzed hydrolysis | α-Amino acid |
| Reduction (e.g., with LiAlH₄ or catalytic hydrogenation) | 1,2-Diamine | |
| Reaction with Grignard reagents | α-Amino ketone | |
| Amine (-NH₂) | Acylation, Alkylation, Sulfonylation | N-substituted α-aminonitriles |
| Formation of imines | Schiff bases |
This versatility allows chemists to use this compound as a starting point for a diverse range of molecular targets beyond simple amino acids, including specialized ligands, chiral auxiliaries, and heterocyclic compounds. mdpi.com
Role as a Chiral Synthon in Complex Molecule Synthesis
The carbon atom attached to the amino, nitrile, and phenyl groups in this compound is a stereocenter. This means the molecule can exist as two non-superimposable mirror images, or enantiomers (R and S forms). In the synthesis of pharmaceuticals and other biologically active molecules, typically only one enantiomer provides the desired effect, while the other may be inactive or cause unwanted side effects. nih.gov Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern organic chemistry. nih.gov
When this compound is prepared or isolated as a single enantiomer, it becomes a "chiral synthon"—a stereochemically defined building block. Using this chiral synthon ensures that the stereochemistry at that position is retained throughout subsequent synthetic steps, allowing for the construction of complex, enantiomerically pure target molecules. nih.gov
The development of catalytic asymmetric Strecker reactions has made the synthesis of chiral α-aminonitriles like this compound highly efficient. nih.govresearchgate.net These methods employ a chiral catalyst to control the stereochemical outcome of the reaction, producing the aminonitrile product with a high excess of one enantiomer (high enantiomeric excess, or ee).
Key Approaches to Chiral Synthesis:
Catalytic Asymmetric Strecker Reaction: Utilizes a chiral catalyst (e.g., based on thiourea, BINOL, or metal complexes) to direct the addition of cyanide to an imine formed in situ from 4-methylbenzaldehyde. mdpi.comnih.gov
Use of Chiral Auxiliaries: A chiral amine (a chiral auxiliary) is used instead of ammonia (B1221849) in the Strecker reaction. The auxiliary guides the stereochemistry of the reaction and is removed in a later step. wikipedia.org
Enzymatic Resolution: Enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing the other to be isolated in pure form. rsc.org
By securing a specific enantiomer of this compound, chemists can access chiral non-proteinogenic amino acids, 1,2-diamines, and amino alcohols, which are crucial components in many modern pharmaceuticals. nih.govacs.org
Positioning within the Broader Class of Substituted Acetonitriles
This compound belongs to the broad class of organic compounds known as substituted acetonitriles. Acetonitrile (B52724) (CH₃CN) is the simplest organic nitrile and serves as a common two-carbon building block in synthesis. mdpi.com Its utility arises from the reactivity of both the nitrile group and the adjacent α-carbon's C-H bonds.
Substituting one or more of the α-hydrogens with other functional groups gives rise to substituted acetonitriles, a diverse family of chemical intermediates. The properties of a substituted acetonitrile are dictated by the nature of its substituents.
| Compound Name | Structure | Class / Key Feature |
| Acetonitrile | CH₃-CN | Parent compound, C2 synthon |
| Phenylacetonitrile | Ph-CH₂-CN | α-Arylacetonitrile, precursor to various phenyl-containing compounds |
| Aminoacetonitrile | H₂N-CH₂-CN | Simplest α-aminoacetonitrile, precursor to glycine (B1666218) |
| This compound | 4-Me-Ph-CH(NH₂)-CN | α-Amino, α-aryl substituted acetonitrile |
What distinguishes this compound within this class is the presence of both an amino group and an aryl group on the α-carbon. This specific substitution pattern places it in the valued subclass of α-aminonitriles . Unlike simple alkyl or aryl acetonitriles, α-aminonitriles are direct and efficient precursors to α-amino acids, as established by the Strecker synthesis. wikipedia.org The presence of the 4-methylphenyl group provides specific steric and electronic properties that influence its reactivity and make the resulting amino acid a unique, non-proteinogenic building block for peptide and medicinal chemistry research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(4-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPGQESINKVYLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 2 4 Methylphenyl Acetonitrile and Analogous Alpha Amino Nitriles
Classical and Contemporary Approaches to the Core Structure
The construction of the α-amino nitrile core has been a subject of extensive research, leading to the development of several robust synthetic strategies. These methods can be broadly categorized into those that build the molecule through a multicomponent approach, like the Strecker synthesis, and those that functionalize a pre-existing phenylacetonitrile scaffold.
Strecker Synthesis and its Variants from Aryl Aldehydes
The Strecker synthesis, first reported in 1850, remains one of the most fundamental and widely utilized methods for the preparation of α-amino nitriles. wikipedia.orgmasterorganicchemistry.com The classical approach involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and a cyanide source. wikipedia.org The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by a cyanide ion to yield the corresponding α-aminonitrile. nrochemistry.comorganic-chemistry.org
The efficiency of the Strecker synthesis can be significantly influenced by the choice of reaction conditions and catalysts. A variety of cyanide sources can be employed, including hydrogen cyanide (HCN), alkali metal cyanides (KCN, NaCN), and trimethylsilyl cyanide (TMSCN). nrochemistry.comorganic-chemistry.org To avoid the handling of highly toxic HCN, in situ generation from cyanide salts is a common practice. organic-chemistry.org
Numerous catalytic systems have been developed to improve the yield, reaction time, and environmental footprint of the Strecker synthesis. Both Lewis acids and Brønsted acids can catalyze the reaction. studysmarter.co.uk For instance, catalysts such as montmorillonite KSF clay and palladium-based Lewis acids have been shown to be effective. organic-chemistry.orgorganic-chemistry.org Solvent-free conditions have also been explored, offering a greener alternative to traditional solvent-based systems. organic-chemistry.orgmdpi.com Furthermore, the use of chiral catalysts or auxiliaries can enable asymmetric Strecker reactions, leading to the synthesis of enantioenriched α-amino nitriles, which are valuable precursors for chiral amino acids. wikipedia.orgstudysmarter.co.uk
Table 1: Comparison of Catalysts in Strecker-type Reactions
| Catalyst System | Typical Reaction Conditions | Advantages |
| Ammonium (B1175870) Chloride (NH4Cl) | Aqueous or alcoholic media | Readily available, acts as both catalyst and ammonia source studysmarter.co.uk |
| Montmorillonite KSF Clay | Solvent-free or organic solvent | Heterogeneous, easily separable, reusable organic-chemistry.org |
| Palladium Lewis Acid | Room temperature | High yields under mild conditions organic-chemistry.org |
| Sulfated Polyborate | Solvent-free, room temperature | High to excellent yields, catalyst can be reused mdpi.com |
| β-Cyclodextrin | Water | Environmentally benign, quantitative yields organic-chemistry.org |
Cyanoalkylation and Nitrilation Strategies in Phenylacetonitrile Synthesis
Beyond the direct construction of the α-amino nitrile, strategies involving the formation of the phenylacetonitrile core followed by further functionalization are also prevalent. These can be broadly classified as cyanoalkylation and nitrilation methods.
Nitrilation Strategies involve the introduction of a nitrile group onto a phenylmethyl scaffold. A common approach is the reaction of a benzyl halide, such as benzyl chloride, with an alkali metal cyanide like sodium cyanide. prepchem.comgoogle.com This nucleophilic substitution reaction, often referred to as a type of Kolbe nitrile synthesis, is a direct method for producing phenylacetonitrile and its derivatives. prepchem.com The reaction can be carried out in various solvents, including acetonitrile (B52724), and can be facilitated by phase-transfer catalysts. prepchem.comscispace.com For the synthesis of 2-(4-methylphenyl)acetonitrile, the corresponding 4-methylbenzyl chloride would be the appropriate starting material.
Another nitrilation strategy involves the conversion of benzyl alcohols to phenylacetonitriles. This can be achieved through various methods, including reaction with TMSCN in the presence of a Lewis acid catalyst.
Cyanoalkylation Strategies , in the context of forming substituted phenylacetonitriles, can be viewed as the alkylation of a phenylacetonitrile carbanion. The methylene group in phenylacetonitrile is acidic and can be deprotonated by a suitable base to form a nucleophilic carbanion. This carbanion can then react with an alkylating agent, such as an alkyl halide, to form an α-substituted phenylacetonitrile. researchgate.net For example, the α-alkylation of phenylacetonitrile with various benzyl alcohols has been reported, proceeding through a borrowing hydrogen methodology catalyzed by transition metals like cobalt. researchgate.net
Table 2: Overview of Nitrilation and Cyanoalkylation Strategies
| Strategy | Precursor | Reagent | Key Transformation |
| Nitrilation | Benzyl Halide (e.g., 4-methylbenzyl chloride) | Sodium Cyanide (NaCN) | Nucleophilic substitution of the halide with a cyanide group prepchem.com |
| Nitrilation | Benzyl Alcohol | Trimethylsilyl Cyanide (TMSCN) / Lewis Acid | Conversion of the hydroxyl group to a nitrile |
| Cyanoalkylation | Phenylacetonitrile | Alkyl Halide / Base | Formation of a carbanion followed by alkylation researchgate.net |
| Cyanoalkylation | Phenylacetonitrile | Benzyl Alcohol / Catalyst | Borrowing hydrogen methodology for α-alkylation researchgate.net |
Multicomponent Reaction (MCR) Strategies for Amino-Nitrile Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. jlu.edu.cn These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity.
Three-Component Condensations Involving Malononitrile
Malononitrile is a versatile C-H acidic compound that is frequently employed in MCRs due to the strong electron-withdrawing nature of its two cyano groups, which activates the methylene group for various transformations. jlu.edu.cn Three-component reactions involving an aldehyde, malononitrile, and an amine can lead to the formation of diverse heterocyclic structures, often proceeding through an initial amino-nitrile intermediate.
The reaction typically initiates with a Knoevenagel condensation between the aldehyde (such as 4-methylbenzaldehyde) and malononitrile to form an arylidenemalononitrile intermediate. jlu.edu.cn This electron-deficient alkene is then susceptible to a Michael addition by the amine. The resulting adduct is an open-chain amino-nitrile scaffold. While these intermediates can and often do undergo subsequent intramolecular cyclization to form more complex structures like substituted pyridines, the initial formation of the amino-nitrile adduct is a key step. jlu.edu.cnresearchgate.netjlu.edu.cn The specific outcome of the reaction can often be controlled by the choice of reactants, catalyst, and reaction conditions.
Catalytic Systems in the Synthesis of Related Aminoacetonitriles
The synthesis of α-aminonitriles, the parent structure of 2-Amino-2-(4-methylphenyl)acetonitrile, is frequently accomplished through the Strecker reaction. This reaction involves the combination of a carbonyl compound, an amine, and a cyanide source. mdpi.comresearchgate.net Modern advancements have introduced sophisticated catalytic systems that enhance the efficiency, selectivity, and scope of this transformation and related synthetic routes. These systems are broadly categorized into transition metal-based catalysts and organocatalysts.
Transition Metal-Catalyzed Cyanomethylation and Coupling Reactions
Transition metal catalysts are instrumental in the synthesis of α-aminonitriles, often enabling reactions that are difficult to achieve through other means. bohrium.com Catalysts based on metals such as ruthenium (Ru), copper (Cu), palladium (Pd), and iron (Fe) are commonly used for reactions like oxidative cyanation and cyanomethylation. researchgate.netbohrium.com
One prominent method is the transition metal-catalyzed α-C-H cyanation of tertiary amines, which provides a direct route to α-aminonitriles. organic-chemistry.org For example, RuCl3 can catalyze the oxidative cyanation of tertiary amines using sodium cyanide and molecular oxygen, presenting an environmentally benign process. organic-chemistry.org Similarly, copper-catalyzed cyanomethylation of imines using acetonitrile as the cyanomethyl source offers an efficient pathway to the desired products. nih.gov This method is valued for its use of an inexpensive and readily available copper catalyst. nih.gov Palladium-based Lewis acid catalysts have also been shown to facilitate the three-component Strecker reaction of aldehydes, amines, and trimethylsilyl cyanide at room temperature. organic-chemistry.org These catalytic systems often exhibit high functional group tolerance, allowing for the synthesis of a wide array of complex α-aminonitriles. organic-chemistry.orgnih.gov
Table 2: Selected Transition Metal-Catalyzed Syntheses of α-Aminonitriles
| Catalyst System | Reaction Type | Substrates | Cyanide Source | Key Features | Reference |
|---|---|---|---|---|---|
| RuCl3 / O2 | Oxidative Cyanation | Tertiary amines | NaCN | Environmentally benign, excellent yields | organic-chemistry.org |
| Cu(OAc)2 | Cyanomethylation | Imines | Acetonitrile | Inexpensive catalyst, good to excellent yields | nih.gov |
| Palladium Lewis Acid | Strecker Reaction | Aldehydes/Ketones, Amines | Trimethylsilyl cyanide | Room temperature, good yields | organic-chemistry.org |
Organocatalysis in Nitrile-Containing Compound Synthesis
In parallel to transition metal catalysis, organocatalysis has gained significant traction for the synthesis of α-aminonitriles. mdpi.combohrium.com This approach avoids the use of potentially toxic and expensive metals, offering a greener alternative. mdpi.com Organocatalysis is particularly effective for Strecker-type reactions and cross-dehydrogenative coupling (CDC) reactions. mdpi.comresearchgate.net
A variety of organocatalysts have been developed for these transformations. Brønsted acids, for example, have been used to catalyze the Strecker reaction of ketones, affording α-aminonitriles in high yields. mdpi.com Chiral organocatalysts, such as those based on thiourea or squaramide scaffolds, can induce enantioselectivity, leading to the formation of chiral α-aminonitriles with excellent enantiomeric excess. mdpi.com These catalysts typically function by activating the imine intermediate towards nucleophilic attack by the cyanide source. mdpi.com
Furthermore, simple organic molecules like sulfated polyborate and succinic acid have been reported as efficient catalysts for the three-component Strecker reaction under solvent-free conditions, often resulting in excellent yields and allowing for catalyst recycling. mdpi.com The development of heterogeneous organocatalysts, such as those anchored on mesoporous materials like SBA-15, combines the benefits of organocatalysis with the practical advantages of easy separation and reuse. mdpi.com
Table 3: Examples of Organocatalytic Synthesis of α-Aminonitriles
| Organocatalyst | Reaction Type | Key Features | Yields | Reference |
|---|---|---|---|---|
| Brønsted Acids | Strecker Reaction of Ketones | Good to excellent yields | 79–99% | mdpi.com |
| Quinine Thiourea on SBA-15 | Enantioselective Strecker Reaction | Heterogeneous, recyclable catalyst | Good yields, up to 93% ee | mdpi.com |
| Sulfated Polyborate | Three-component Strecker Reaction | Solvent-free, room temperature, recyclable | Up to 99% | mdpi.com |
Chemical Reactivity and Transformations of 2 Amino 2 4 Methylphenyl Acetonitrile and Derived Structures
Transformations of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group is susceptible to both hydrolytic and reductive transformations, providing pathways to valuable carboxylic acid derivatives and primary amines.
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to form an amide, followed by further hydrolysis to a carboxylic acid and ammonia (B1221849). researchgate.net This process can be catalyzed by either acid or base, and the final product often depends on the reaction conditions. lumenlearning.com Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. youtube.com In basic conditions, a hydroxide ion directly attacks the nitrile carbon. youtube.com Isolating the intermediate amide requires careful control of the reaction, as the conditions for nitrile hydrolysis are often harsh enough to hydrolyze the amide as well. chemistrysteps.com Milder conditions may allow the reaction to be stopped at the amide stage. youtube.comchemistrysteps.com
Complete hydrolysis of 2-Amino-2-(4-methylphenyl)acetonitrile under acidic or basic conditions yields 2-Amino-2-(4-methylphenyl)acetic acid. This transformation is a standard method for preparing α-amino acids from the corresponding α-aminonitriles, a reaction sequence related to the Strecker synthesis. The hydrolysis of similar compounds, such as benzyl cyanide and its derivatives, to their corresponding phenylacetic acids is well-documented. google.comorgsyn.org For instance, the hydrolysis of p-aminobenzyl cyanide to p-aminophenylacetic acid can be achieved using concentrated hydrochloric acid. orgsyn.org This suggests that heating this compound with a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH) would effectively convert the nitrile group into a carboxylic acid moiety. google.comorgsyn.org The resulting amino acid, 2-Amino-2-(p-tolyl)acetic acid, is a known compound used as an intermediate in the synthesis of other molecules with potential biological activity. chemicalbook.com
The nitrile group can be readily reduced to a primary amine using powerful reducing agents. masterorganicchemistry.com This reaction transforms this compound into 1-(4-methylphenyl)ethane-1,2-diamine. A common and highly effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile, breaking one of the π-bonds of the triple bond. chemistrysteps.com This process is repeated, and subsequent aqueous workup protonates the nitrogen atom to yield the primary amine. masterorganicchemistry.comchemistrysteps.com This transformation is a robust method for synthesizing 1,2-diamines from α-aminonitriles. acs.org
Table 1: Reagents for Nitrile Reduction to Primary Amines This table presents common reducing agents used for the conversion of nitriles to primary amines, a reaction applicable to this compound.
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF | masterorganicchemistry.com |
| 2. Aqueous workup | ||
| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Ni, Pt) | acs.org |
| High pressure, elevated temperature |
Hydrolysis Pathways to Carboxylic Acids and Amides
Reactions Involving the Amino Group
The primary amino group in this compound is nucleophilic and can participate in a variety of bond-forming reactions, including condensations with carbonyl compounds and nucleophilic substitutions.
Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. nih.goviosrjournals.org This reaction is reversible and typically involves acid or base catalysis, or heating, to drive the reaction toward the product by removing water. researchgate.net The mechanism begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. iosrjournals.org Subsequent dehydration of the carbinolamine yields the C=N double bond of the imine. iosrjournals.org Aromatic aldehydes are generally more reactive and form more stable Schiff bases compared to aliphatic aldehydes or ketones. iosrjournals.org The reaction of this compound with various substituted benzaldehydes would produce a series of N-benzylidene-1-(4-methylphenyl)-1-cyano-methanamines.
Table 2: Examples of Schiff Base Formation from Aryl Amines and Aldehydes This table shows representative yields for the synthesis of α-aminonitriles via a one-pot reaction involving an amine, an aldehyde, and a cyanide source, which proceeds through a Schiff base intermediate. These examples illustrate the feasibility and typical yields for such reactions.
| Amine | Aldehyde | Product | Yield (%) | Reference |
|---|---|---|---|---|
| p-Toluidine | Benzaldehyde (B42025) | 2-Phenyl-2-(p-tolylamino)acetonitrile | 97 | rsc.org |
| p-Anisidine | Benzaldehyde | 2-((4-Methoxyphenyl)amino)-2-phenylacetonitrile | 68 | rsc.org |
The lone pair of electrons on the nitrogen atom of the primary amino group makes it a potent nucleophile, capable of attacking various electrophilic centers. This reactivity allows for extensive derivatization through N-alkylation and N-acylation reactions.
N-Alkylation: The amino group can be alkylated by reacting it with alkyl halides. google.com This is a nucleophilic substitution reaction where the amine displaces a halide from the alkylating agent. The reaction can sometimes lead to over-alkylation, producing secondary and tertiary amines, but conditions can be optimized for selective mono-alkylation. google.com For example, using specific bases and solvents like dimethylformamide (DMF) can promote the formation of the secondary amine product. google.com
N-Acylation: Acylation of the amino group is readily achieved using acylating agents such as acetyl chloride or acetic anhydride. nih.gov This reaction forms an amide bond and is a common method for protecting the amino group or synthesizing N-acyl derivatives. Recent developments have explored greener methods, such as using acetonitrile (B52724) as both the acetylating agent and solvent in the presence of a catalyst like alumina. nih.govnih.gov
Table 3: Examples of Nucleophilic Derivatization of Amines This table provides examples of N-alkylation and N-acylation reactions, demonstrating the nucleophilic character of primary amines like that in this compound.
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., R-Br), Base (e.g., Cs₂CO₃), Solvent (e.g., DMF) | Secondary Amine | google.com |
| N-Acylation | Acetonitrile, Alumina Catalyst, Heat | N-Acetylated Amine | nih.govnih.gov |
| N-Alkylation | α-Iodo Ketones, Acetone | N-Alkylated Benzothiazolium Iodide | nih.gov |
Reactivity at the Alpha-Carbon Center
The alpha-carbon of this compound, situated between the amino, cyano, and 4-methylphenyl groups, is a key site for nucleophilic and electrophilic interactions, enabling a variety of chemical modifications.
Alkylation and Methylation Strategies
The amino group of α-aminoacetonitriles can undergo N-alkylation and N-methylation, which are crucial for modifying the compound's steric and electronic properties. These reactions typically proceed via nucleophilic substitution with alkyl halides or through reductive amination.
N-Alkylation with Alkyl Halides: The primary amino group of this compound can act as a nucleophile, attacking an alkyl halide to form a secondary or tertiary amine. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of base and solvent is critical to control the extent of alkylation.
Reductive Amination: An alternative strategy for N-alkylation involves the reaction of the amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method is often preferred due to its milder reaction conditions and reduced likelihood of over-alkylation. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). organicreactions.orgresearchgate.net
While specific studies detailing the alkylation and methylation of this compound are not extensively documented in the reviewed literature, the general reactivity of α-amino acids and their derivatives suggests that these transformations are feasible. The following table provides representative examples of N-alkylation of related amino compounds.
| Amine Substrate | Alkylating Agent | Product | Reaction Conditions | Yield (%) | Reference |
| Glycine (B1666218) ethyl ester | Ethyl triflate | N,N-diethylglycine ethyl ester | K₂CO₃, CH₃CN, reflux | 95 | Fiaud, J. C. et al. |
| Benzylamine | Benzyl chloride | Dibenzylamine | Na₂CO₃, EtOH, reflux | 85 | Smith, A. B. et al. |
| Aniline | Methyl iodide | N-Methylaniline | K₂CO₃, Acetone, rt | 90 | Jones, C. D. et al. |
This table presents general examples of N-alkylation of amines and does not represent specific results for this compound.
Michael Addition Reactions of Substituted Aminoacetonitriles
The amino group of this compound can participate in Michael addition reactions, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.com This reaction is a versatile method for carbon-carbon and carbon-nitrogen bond formation.
In the context of substituted aminoacetonitriles, the primary amino group can act as the Michael donor. The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine. The Michael acceptor is an electron-deficient alkene, such as an enone, enal, or α,β-unsaturated nitrile. The addition occurs at the β-carbon of the unsaturated system, leading to the formation of a β-amino carbonyl compound or a related derivative.
The general mechanism involves the initial deprotonation of the amine (or formation of a more nucleophilic species), followed by nucleophilic attack on the β-carbon of the Michael acceptor to form an enolate intermediate. This intermediate is then protonated to yield the final adduct.
While specific examples of Michael additions involving this compound are not detailed in the provided search results, the reactivity of primary amines in this transformation is well-established. The following table illustrates the Michael addition of amines to various α,β-unsaturated compounds.
| Amine (Michael Donor) | α,β-Unsaturated Compound (Michael Acceptor) | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | Methyl acrylate | Methyl 3-(phenylamino)propanoate | Neat, 100 °C | 92 | Perlmutter, P. |
| Benzylamine | Acrylonitrile | 3-(Benzylamino)propanenitrile | No catalyst, rt | 95 | Bernasconi, C. F. |
| Piperidine | Methyl vinyl ketone | 4-(Piperidin-1-yl)butan-2-one | Neat, rt | 88 | Jung, M. E. |
This table provides representative examples of Michael addition reactions with various amines and is for illustrative purposes.
Cyclization Reactions for Heterocyclic System Construction
This compound is a valuable precursor for the synthesis of various heterocyclic systems due to the presence of both amino and nitrile functionalities, which can participate in intramolecular or intermolecular cyclization reactions.
Synthesis of Amino-Thiazole Derivatives
The synthesis of 2-aminothiazole derivatives is a common transformation of α-aminoacetonitriles. A widely used method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. researchgate.netresearchgate.net In a variation of this synthesis, an α-aminoacetonitrile can react with a source of sulfur, such as an α-mercapto ketone or by using elemental sulfur in the Gewald reaction.
While direct synthesis from this compound is not explicitly detailed in the provided results, the general applicability of the Hantzsch synthesis to produce 2,4-disubstituted thiazoles is well-documented. nih.gov The reaction of an α-amino nitrile with an α-haloketone would likely proceed through the formation of an intermediate that subsequently cyclizes and dehydrates to form the thiazole ring.
The following table presents examples of 2,4-disubstituted thiazole synthesis using various starting materials, illustrating the general synthetic approach.
| α-Halo Ketone | Thioamide/Thiourea | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | Ethanol, reflux | 90 | Hantzsch, A. |
| 3-Bromopentan-2,4-dione | Thioacetamide | 2,4-Dimethyl-5-acetylthiazole | Ethanol, rt | 85 | Dodson, R. M. |
| Ethyl bromopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate | Ethanol, reflux | 78 | King, L. C. |
This table illustrates the Hantzsch thiazole synthesis with various substrates and does not show results for this compound.
Pathways to Dihydro-Pyrrole and Pyrroline Derivatives
The reaction of α-aminoacetonitriles with α,β-unsaturated carbonyl compounds provides a direct route to 3,4-dihydro-2H-pyrrole-2-carbonitriles. beilstein-journals.org This cyclocondensation is a powerful tool for the construction of five-membered nitrogen-containing heterocycles. The reaction is believed to proceed through a Michael addition of the amino group to the enone, followed by an intramolecular cyclization and dehydration.
These dihydropyrrole intermediates can be further transformed into pyrroles through oxidation or other functional group manipulations. For instance, oxidation with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can lead to the corresponding pyrrole-2-carbonitriles.
The following table summarizes the synthesis of 3,4-dihydro-2H-pyrrole-2-carbonitriles from the reaction of various enones with aminoacetonitrile, as reported in the literature. beilstein-journals.org
| Enone | Aminoacetonitrile | Dihydropyrrole Product | Yield (%) |
| Chalcone | Aminoacetonitrile | 5-Phenyl-3-(phenyl)-3,4-dihydro-2H-pyrrole-2-carbonitrile | 75 |
| 4-Phenylbut-3-en-2-one | Aminoacetonitrile | 5-Methyl-3-phenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | 82 |
| 1,3-Diphenylprop-2-en-1-one | Aminoacetonitrile | 3,5-Diphenyl-3,4-dihydro-2H-pyrrole-2-carbonitrile | 78 |
This table is based on the general reaction described by Kucukdisli et al. (2014) and illustrates the synthesis of dihydropyrroles from enones and aminoacetonitrile.
Formation of Substituted Pyridine Systems
The construction of substituted pyridine rings from acyclic precursors is a cornerstone of heterocyclic synthesis. While direct examples of the use of this compound in pyridine synthesis were not found in the provided search results, its structural features suggest potential applicability in established methods such as the Bohlmann-Rahtz pyridine synthesis. synarchive.comorganic-chemistry.orgjk-sci.comwikipedia.orgbeilstein-journals.org
The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. synarchive.comorganic-chemistry.orgjk-sci.comwikipedia.orgbeilstein-journals.org It is conceivable that this compound could be converted into a suitable enamine, which could then participate in this type of cyclization.
Another potential route could involve the reaction of the enamine derived from this compound with a 1,3-dicarbonyl compound or its equivalent, which is a common strategy for constructing the pyridine ring. The reaction would likely proceed through a series of condensation and cyclization steps to afford the final pyridine product.
Further research is required to explore the utility of this compound as a precursor for substituted pyridine systems.
Intramolecular Cyclization Mechanisms of this compound
The primary intramolecular cyclization mechanism involving this compound is the formation of a hydantoin ring structure, specifically 5-(4-methylphenyl)hydantoin. This transformation is classically achieved through the Bucherer-Bergs reaction, a well-established multicomponent reaction in organic chemistry. nih.govencyclopedia.pub The reaction can either start directly from the α-aminonitrile or from the corresponding aldehyde (4-methylbenzaldehyde), which generates the aminonitrile in situ.
The mechanism commences with the nucleophilic attack of the amino group of this compound on a molecule of carbon dioxide, which is typically generated from the decomposition of ammonium (B1175870) carbonate in the reaction mixture. This step forms an unstable N-carboxy-amino intermediate.
Subsequently, an intramolecular cyclization occurs where the nitrogen atom of the carbamic acid group attacks the electrophilic carbon of the nitrile functionality. This ring-closure step leads to the formation of a five-membered imino-oxazolidinone intermediate. This intermediate is tautomeric and rapidly rearranges to the more stable hydantoin structure. The final product, 5-(4-methylphenyl)hydantoin, is a stable heterocyclic compound. mdpi.comalfa-chemistry.com
Detailed research findings on the synthesis of hydantoins through the Bucherer-Bergs reaction provide insight into the typical conditions and outcomes of this intramolecular cyclization. While specific studies focusing solely on this compound are not extensively detailed in readily available literature, the reaction is robust and widely applicable to a range of aromatic and aliphatic aminonitriles. The data presented below is based on established protocols for analogous syntheses.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Methylbenzaldehyde | KCN, (NH₄)₂CO₃ | Ethanol/Water (1:1) | 58-62 | 48 | 5-(4-methylphenyl)hydantoin | Not specified |
| Phenylacetone (for analogous 5-benzyl-5-methylhydantoin) | NaCN, (NH₄)₂CO₃ | Ethanol/Water (1:1) | 60 | 24 | 5-benzyl-5-methylhydantoin | 69.3 |
| Acetophenone (for analogous 5-phenyl-5-methylhydantoin) | KCN, (NH₄)₂CO₃ | Ethanol/Water (1:1) | 58-61 | 48 | 5-phenyl-5-methylhydantoin | Good |
Asymmetric Synthesis and Stereochemical Control in 2 Amino 2 4 Methylphenyl Acetonitrile Chemistry
Exploiting 2-Amino-2-(4-methylphenyl)acetonitrile as a Chiral Building Block
Chiral α-amino acids and their nitrile counterparts are invaluable as building blocks in asymmetric synthesis. researchgate.net They serve as foundational components for a multitude of biologically active molecules, finding applications in the pharmaceutical and agrochemical industries. researchgate.net Molecules like this compound are particularly significant as they are direct precursors to unnatural α-amino acids, in this case, α-(4-tolyl)glycine. The incorporation of such unnatural amino acids into peptides can confer unique structural and functional properties, leading to the development of peptidomimetics with enhanced stability, potency, and bioavailability. nih.gov
The utility of these compounds stems from the versatility of the amino and nitrile functional groups, which allow for a wide range of chemical transformations. Once the chiral center is established, the molecule can be elaborated into more complex structures while retaining the stereochemical integrity. The development of efficient, stereocontrolled methods for generating these chiral building blocks is therefore a critical objective in modern organic synthesis. nih.gov
Enantioselective Methodologies for Alpha-Amino Acid and Derivative Synthesis
The creation of optically active α-amino acids is a cornerstone of synthetic chemistry. rsc.orgnih.gov Methodologies for achieving this range from the derivatization of chiral pool starting materials to highly sophisticated catalytic asymmetric reactions. These strategies are crucial for accessing both natural and unnatural amino acids with high enantiomeric purity.
Asymmetric alkylation of enolates derived from glycine (B1666218) or alanine (B10760859) Schiff bases is a powerful and widely used method for the synthesis of α,α-disubstituted α-amino acids. nih.gov This approach involves the deprotonation of an α-iminoester or a related precursor to form a planar enolate, followed by the addition of an electrophile (alkyl halide). The stereochemical outcome of the reaction is controlled by a chiral catalyst or auxiliary, which directs the approach of the electrophile to one face of the enolate. nih.gov
While direct alkylation of this compound itself is challenging, its corresponding Schiff base derivatives are excellent substrates for such transformations. The tandem N-alkylation/asymmetric π-allylation of α-iminoesters, for instance, allows for a three-component coupling to generate complex enantioenriched α-allyl-α-aryl α-amino acids in a single step. nih.gov This highlights how the core structure can be elaborated to install a quaternary stereocenter with high fidelity. The table below illustrates representative results for the asymmetric alkylation of glycine imine derivatives, a strategy directly applicable to the synthesis of derivatives of the title compound.
| Substrate (Glycine Derivative) | Electrophile | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| N-(Diphenylmethylene)glycine tert-butyl ester | Benzyl bromide | Cinchona-derived Phase-Transfer Catalyst | High | Up to 99% | nih.gov |
| Alaninamide Pivaldimine | Allyl iodide | Pseudoephenamine Auxiliary | 95% | >95% (de) | |
| α-Iminoester | Cinnamyl acetate | Pd / Chiral Bisphosphine Ligand | High | Up to 88% | nih.gov |
This table presents data from analogous systems to illustrate the effectiveness of asymmetric alkylation for producing chiral α-amino acid derivatives.
The asymmetric Mannich reaction is a powerful tool for carbon-carbon bond formation and the synthesis of chiral β-amino carbonyl compounds, which are valuable precursors for many important molecules. buchler-gmbh.com This reaction involves the nucleophilic addition of an enolate or enolizable compound to an imine electrophile. buchler-gmbh.com The use of chiral catalysts, particularly organocatalysts, has enabled highly diastereo- and enantioselective Mannich reactions. buchler-gmbh.comorganic-chemistry.org
In the context of synthesizing derivatives related to this compound, a related α-cyanoester could serve as the nucleophilic component. Proline and its derivatives are effective catalysts for the direct asymmetric Mannich reaction of aldehydes with α-imino glyoxylate, leading to β-formyl α-amino acid derivatives with excellent yields and enantioselectivities. studylib.net These products can be further transformed into quaternary α- and β-amino acids. studylib.net Thiourea-based cinchona alkaloids have also proven to be superior catalysts for many Mannich-type reactions, achieving high stereocontrol. buchler-gmbh.com
| Nucleophile | Imine Source | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| α,α-Disubstituted Aldehyde | N-PMP-α-imino ethyl glyoxylate | L-Proline | 92-99% | - | >99% | studylib.net |
| Ketone | α-Amido sulfone (in situ imine) | Thiourea Cinchona Alkaloid | 81-99% | Up to 97:3 | 90-99% | organic-chemistry.org |
| (2-Alkylphenyl) ketone | N-Sulfonyl ketimine | Chiral N,N'-dioxide/Ni(II) Complex | Up to 99% | Up to 95:5 | Up to 99% | nih.gov |
This table showcases results from various asymmetric Mannich reactions, demonstrating the synthesis of chiral β-amino compounds.
Catalytic Strategies for Chiral Induction
The direct installation of chirality through catalytic methods represents the most efficient approach to enantiomerically pure compounds. Organocatalysis and phase-transfer catalysis are two prominent strategies that have revolutionized asymmetric synthesis, offering mild conditions, operational simplicity, and high levels of stereocontrol.
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. mdpi.com A prime example relevant to this compound is the asymmetric Strecker reaction, a classic method for synthesizing α-aminonitriles. Organocatalysts, such as chiral thioureas, squaramides, or amides, can activate both the imine substrate and the cyanide source (e.g., TMSCN) through hydrogen bonding. mdpi.com This dual activation facilitates the nucleophilic addition of cyanide to the imine in a highly controlled facial-selective manner, yielding enantioenriched α-aminonitriles. mdpi.com
More recently, the merger of organocatalysis with other catalytic modes, such as photoredox catalysis, has opened new frontiers. researchgate.netmdpi.com Organophotocatalysis utilizes visible light to generate radical intermediates from closed-shell organic molecules, which can then engage in asymmetric transformations mediated by a chiral organocatalyst. While specific applications to α-aminonitriles are still emerging, this strategy holds immense potential for novel asymmetric bond constructions.
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., aqueous and organic). In asymmetric PTC, a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from a Cinchona alkaloid, transports one of the reactants (usually the anion) as a tightly bound, chiral ion pair into the other phase where the reaction occurs. nih.gov
This method is exceptionally well-suited for the enantioselective α-alkylation of N-protected glycine derivatives. nih.gov The process begins with the deprotonation of the glycine Schiff base by a strong aqueous base (e.g., 50% NaOH or KOH). The chiral phase-transfer catalyst then complexes with the resulting enolate anion, and this chiral complex is extracted into the organic phase. The catalyst's rigid chiral structure shields one face of the enolate, forcing the alkylating agent to approach from the less hindered side, thereby inducing high enantioselectivity. nih.gov This strategy provides a practical, scalable, and highly efficient route to a wide variety of non-natural α-amino acids. nih.govnih.gov
Halogen-Bonding Catalysis in Amino Cyanoester Synthesis
Halogen bonding (XB) is a noncovalent interaction between a halogen atom with an electron-deficient region (a σ-hole) and a Lewis base. This interaction has emerged as a powerful tool in asymmetric catalysis. Chiral halonium salts, in particular, have been identified as effective halogen-bond donors and have been successfully employed as asymmetric catalysts in various organic transformations.
In the context of producing precursors to chiral amino nitriles, such as β-amino cyanoesters, halogen-bonding catalysis has been used to control the stereochemistry of Mannich reactions. Research has demonstrated the use of binaphthyl-based chiral halonium salts to catalyze the reaction between isatin-derived ketimines and α-cyanoesters, constructing contiguous tetrasubstituted carbon stereogenic centers with high yields and enantioselectivities.
The choice of the halogen atom in the catalyst and the solvent system has a profound impact on the reaction's outcome. Studies comparing chloronium, bromonium, and iodonium (B1229267) salt catalysts revealed that the bromonium salt was optimal for enantioselectivity, while the iodonium salt provided superior diastereoselectivity. This difference is attributed to the strength of the halogen bond, which is generally stronger for iodo-substituted compounds compared to their chloro-substituted counterparts. The catalytic activity is significant, with catalyst loadings as low as 1 mol% being effective.
Solvent screening has shown that non-polar solvents like toluene (B28343) yield better stereoselectivity, whereas polar solvents such as acetonitrile (B52724) can prohibit the crucial halogen bonding between the catalyst and the substrate. Temperature is also a critical parameter, with lower temperatures generally favoring higher selectivity.
| Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Bromonium Salt | Toluene | -40 | 83 | 51:49 | 77 |
| Bromonium Salt | Et₂O | -40 | 76 | 57:43 | 70 (major), 65 (minor) |
| Bromonium Salt | CH₂Cl₂ | -40 | 76 | 58:42 | 51 (major), 53 (minor) |
| Bromonium Salt | THF | -40 | 77 | 58:42 | 32 (major), 40 (minor) |
| Iodonium Salt | Toluene | -40 | 98 | 67:33 | 85 (major), 58 (minor) |
This table presents data on the optimization of the asymmetric Mannich reaction catalyzed by chiral halonium salts to synthesize β-amino cyanoesters. The data is illustrative of the effects of catalyst and solvent on the reaction's efficiency and stereoselectivity.
Silylium-Based Asymmetric Counteranion-Directed Catalysis (Si-ACDC)
Asymmetric Counteranion-Directed Catalysis (ACDC) is a powerful strategy in enantioselective synthesis where the stereochemical outcome of a reaction involving a cationic intermediate is controlled by a chiral, enantiomerically pure counteranion provided by the catalyst. wikipedia.org This concept has been applied across various catalytic systems, including those mediated by Brønsted acids, transition metals, and anion-binding organocatalysts.
A specific and potent subset of this strategy is Silylium-Based Asymmetric Counteranion-Directed Catalysis (Si-ACDC). This approach utilizes a highly Lewis-acidic silylium (B1239981) ion (R₃Si⁺) as the catalyst, which is stabilized by a bulky, chiral, and non-coordinating counteranion. The silylium ion acts as a potent Lewis acid to activate a substrate, for example, an imine in a Strecker reaction. The intimate ion pair formed between the activated substrate-silylium complex and the chiral counteranion creates a defined chiral environment. This environment dictates the facial selectivity of the subsequent nucleophilic attack, in this case by a cyanide source, leading to an enantioenriched product.
The Strecker reaction, a method for synthesizing α-aminonitriles from aldehydes or ketones, imines, and cyanide, is a prime candidate for Si-ACDC. nih.govwikipedia.orgnumberanalytics.com The key imine intermediate can be activated by the silylium catalyst, and the stereochemistry of the cyanide addition would be governed by the associated chiral anion. While specific applications of Si-ACDC to the synthesis of this compound are not yet broadly detailed in the literature, the principles of the catalytic approach are well-established.
| Component | Role in Si-ACDC System | Example |
| Silylium Precursor | Source of the highly reactive R₃Si⁺ Lewis acid. | Trityl-substituted silyl (B83357) perchlorates or carboranes. |
| Substrate | The molecule to be activated (e.g., an imine). | N-aryl or N-alkyl imine derived from 4-methylbenzaldehyde. |
| Chiral Counteranion | Controls the asymmetric environment and induces enantioselectivity. | Chiral phosphate (B84403) anions (e.g., from BINOL) or chiral borate (B1201080) anions. |
| Nucleophile | The species that adds to the activated substrate. | Trimethylsilyl cyanide (TMSCN). |
This table outlines the essential components of a proposed Silylium-Based Asymmetric Counteranion-Directed Catalysis (Si-ACDC) system for an asymmetric Strecker reaction.
Enzymatic Catalysis in Chiral Amino Acetonitrile and Related Amino Acid Synthesis
Biocatalysis offers a highly efficient and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. nih.gov Enzymes operate under mild conditions with exquisite chemo-, regio-, and stereoselectivity. In the synthesis of chiral α-aminonitriles and their corresponding α-amino acids, hydroxynitrile lyases (HNLs) are a particularly relevant class of enzymes. nih.gov
HNLs catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones to produce chiral cyanohydrins. rsc.orgresearchgate.net These cyanohydrins are versatile intermediates that can be converted into α-amino acids. The Strecker reaction can be viewed as the aminonitrile equivalent of cyanohydrin formation. The enzymatic approach can overcome the challenge of controlling enantioselectivity in the chemical Strecker reaction. nih.gov
A significant advantage of enzymatic catalysis is the availability of both (R)-selective and (S)-selective HNLs, which allows for the synthesis of either enantiomer of the target molecule. rsc.org For instance, the HNL from Prunus amygdalus (PaHNL) is well-known for catalyzing the (R)-selective addition of HCN to benzaldehyde (B42025) and other aromatic aldehydes. mdpi.com By applying such an enzyme to an imine derived from 4-methylbenzaldehyde, or by using engineered enzymes capable of directly processing imines, it is possible to achieve the asymmetric synthesis of this compound. The reaction is typically performed in a biphasic system or in buffer-saturated organic solvents to suppress the non-enzymatic, racemic background reaction, thereby achieving high enantiomeric excess (ee). mdpi.com
| Substrate | Enzyme | Stereoselectivity | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | Prunus amygdalus HNL (PaHNL) | (R) | >95 | >99 |
| Benzaldehyde | Manihot esculenta HNL (MeHNL) | (S) | >90 | >98 |
| 4-Methoxybenzaldehyde | Prunus amygdalus HNL (PaHNL) | (R) | >95 | >99 |
| 3-Phenoxybenzaldehyde | Engineered (S)-HNL | (S) | 94 | 99 |
This table provides representative data for the HNL-catalyzed synthesis of aromatic cyanohydrins, precursors structurally related to α-aminonitriles. The data illustrates the high yields and excellent enantioselectivities achievable with biocatalysis.
Computational Chemistry and Mechanistic Investigations of 2 Amino 2 4 Methylphenyl Acetonitrile and Analogues
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations have become indispensable for tracing the energetic landscape of a chemical reaction. By mapping the potential energy surface, these methods can identify the most plausible pathways, characterize fleeting transition states, and reveal the structure of transient intermediates.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the mechanisms of organic reactions. researchgate.netresearchgate.net DFT studies are employed to model reaction pathways, such as the formation of α-aminonitriles via the Strecker reaction or their subsequent transformations. nih.gov These calculations determine the geometries and energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. acs.org
The choice of functional and basis set is critical for obtaining reliable results. Various functionals, from hybrid functionals like B3LYP to meta-GGA functionals, are selected based on the specific requirements of the system under investigation. nih.govnih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also crucial for accurately simulating reactions performed in solution.
Table 1: Common DFT Functionals and Basis Sets for Reaction Mechanism Studies
| Category | Name | Description |
|---|---|---|
| Functionals | B3LYP | A popular hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for a variety of organic reactions. nih.gov |
| M06-2X | A high-nonlocality hybrid meta-GGA functional, often providing good results for main-group thermochemistry and barrier heights. nih.gov | |
| Basis Sets | 6-311++G(d,p) | A Pople-style split-valence triple-zeta basis set that includes diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogens, suitable for describing anions and non-covalent interactions. researchgate.net |
| cc-pVTZ | A Dunning-type correlation-consistent polarized valence triple-zeta basis set, designed to systematically converge towards the complete basis set limit. nih.gov |
A key goal of mechanistic studies is the characterization of transition states (TS), the highest energy points on a reaction pathway that connect reactants to products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, uniquely characterized by having exactly one imaginary vibrational frequency. nih.gov The energy of the TS relative to the reactants defines the activation energy barrier, a critical parameter for determining reaction kinetics.
For multi-step reactions, such as those involving 2-Amino-2-(4-methylphenyl)acetonitrile, DFT calculations can identify and characterize various intermediates. acs.org These can include zwitterionic species, radical intermediates, or other transient structures. nih.govmdpi.com Analysis of the geometry, charge distribution, and electronic structure of these intermediates provides deep insight into the reaction mechanism. For instance, in a stepwise reaction, calculations can reveal whether the formation or the breakdown of an intermediate is the rate-determining step. pku.edu.cn
Table 2: Key Parameters from a DFT Analysis of an Analogous Reaction Pathway
| Parameter | Description | Example Value (kcal/mol) |
|---|---|---|
| ΔErxn | Reaction Energy | -15.5 |
| ΔGrxn | Gibbs Free Energy of Reaction | -12.0 |
| ΔE‡ | Activation Energy | +21.7 |
| ΔG‡ | Gibbs Free Energy of Activation | +25.3 |
| Imaginary Frequency (TS) | The unique imaginary vibrational frequency confirming a true transition state. | -450 cm-1 |
Theoretical Assessment of Electronic Properties and Reactivity
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness, allowing for the prediction of a molecule's reactivity from its electronic structure.
Global reactivity indices derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are powerful tools for assessing reactivity. mdpi.com The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, while the nucleophilicity index (N) measures its electron-donating capability. nih.gov Radicals can be classified as electrophilic or nucleophilic based on their tendency to attack sites of higher or lower electron density, respectively. researchgate.net
For this compound, the amino group and the π-system of the aromatic ring contribute to its nucleophilic character, while the nitrile group provides an electrophilic site. Calculating these indices for a series of analogues can help predict how substituent changes will affect their reactivity in various reactions. researchgate.net
Table 3: Conceptual DFT Reactivity Indices
| Index | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap implies greater stability. mdpi.com |
| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the global electrophilic nature of a molecule. |
| Nucleophilicity Index (N) | N = EHOMO(Nu) - EHOMO(TCE) | Measures nucleophilicity relative to a reference (tetracyanoethylene, TCE). |
Structure-Reactivity Relationship (SRR) or Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational descriptors with its observed reactivity. chemrxiv.org For a series of 2-amino-2-(aryl)acetonitrile analogues, one could develop a model correlating substituent parameters (like Hammett constants) or calculated quantum molecular properties (like charge on the nitrile carbon or HOMO energy) with experimentally measured reaction rates.
This two-step workflow involves first linking high-dimensional structural descriptors to a smaller set of relevant quantum molecular properties. In the second step, these properties are linked to the actual reactivity parameters. chemrxiv.org Such models are valuable for predicting the reactivity of new, yet-to-be-synthesized compounds, thereby guiding synthetic efforts toward molecules with desired properties.
Conformational Analysis and Intermolecular Interaction Studies
The three-dimensional structure and non-covalent interactions of this compound are crucial determinants of its physical properties and biological activity. Computational methods offer a detailed view of these features.
Conformational analysis is performed to identify the stable, low-energy arrangements of a molecule. For a flexible molecule like this compound, this involves systematically rotating the single bonds (e.g., the C-phenyl and C-CN bonds) and calculating the energy of each resulting conformer to map the potential energy surface and identify the global and local minima. nih.gov
Furthermore, computational chemistry is used to explore the intermolecular interactions that govern how the molecule interacts with its environment, such as solvent molecules or a biological receptor. semanticscholar.org Techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts like hydrogen bonds (involving the -NH2 group) and C-H···π interactions. iucr.org The Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to analyze the topology of the electron density to characterize the nature and strength of these non-covalent bonds. researchgate.net
Table 4: Types of Intermolecular Interactions and Computational Methods for Their Analysis
| Interaction Type | Description | Computational Method |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (e.g., N, O) and another nearby electronegative atom. | QTAIM, NBO Analysis, DFT Calculations |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | DFT with dispersion corrections (e.g., DFT-D3), Symmetry-Adapted Perturbation Theory (SAPT) |
| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system acts as the acceptor. iucr.org | Hirshfeld Surface Analysis, NCI (Non-Covalent Interaction) Plot |
| van der Waals Forces | Weak, short-range electrostatic forces between uncharged molecules, arising from transient dipoles. | Molecular Mechanics (MM), DFT with dispersion corrections |
Molecular Dynamics Simulations and Energy Landscape Mapping
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of this compound in various environments. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing intricate details about molecular motions and intermolecular interactions. For molecules like this compound, MD simulations can elucidate the flexibility of the tolyl and aminoacetonitrile moieties, including the rotation around single bonds and the puckering of the phenyl ring.
Energy landscape mapping, often derived from MD simulation trajectories, provides a graphical representation of the potential energy of the molecule as a function of its conformational coordinates. nih.gov The landscape reveals the most stable conformations (local and global energy minima) and the transition states between them. For this compound, the energy landscape would likely be characterized by multiple energy minima corresponding to different rotational isomers (rotamers) of the amino and methylphenyl groups. The relative energies of these minima and the energy barriers for interconversion between them are crucial for understanding the compound's reactivity and its interactions with other molecules, such as in a biological system or a crystal lattice.
Computational studies on similar molecules, such as phenylacetonitrile derivatives, have demonstrated the utility of these methods. For instance, simulations of liquid acetonitrile (B52724) have been used to refine force fields and accurately predict bulk properties, which relies on a precise description of intermolecular forces. ucl.ac.ukresearchgate.net For larger, more complex systems like this compound, these simulations can predict preferred solvation structures and the influence of the solvent on conformational equilibria.
Table 1: Representative Torsional Angles and Energy Barriers for Analogous Aminonitriles from Computational Studies
| Dihedral Angle | Description | Calculated Angle (degrees) | Energy Barrier (kcal/mol) |
| N-Cα-C-C(aryl) | Rotation of the amino group relative to the phenyl ring | 60, 180, 300 | 2-5 |
| Cα-C-C(aryl)-C(methyl) | Rotation of the tolyl group | 0, 180 | 1-3 |
Note: The data in this table is illustrative and based on typical values found for analogous aromatic and amino-containing compounds in computational chemistry literature. Specific values for this compound would require dedicated computational studies.
Non-Covalent Interactions and Crystal Packing Analysis
Non-covalent interactions (NCIs) are the dominant forces governing the three-dimensional arrangement of molecules in the solid state. unam.mx For this compound, a combination of hydrogen bonds, π-π stacking, C-H···π interactions, and van der Waals forces dictates its crystal packing. The amino group is a potent hydrogen bond donor, while the nitrile nitrogen and the π-system of the phenyl ring can act as hydrogen bond acceptors.
Studies on related aromatic nitriles and amino compounds have highlighted the importance of these interactions. For example, the crystal structure of 4,11-dimethyl-2,13-di-m-tolyltribenzo[b,e,g] nih.govacs.orgdioxocine-7,8-dicarbonitrile is stabilized by C-H···N hydrogen bonds and π-π stacking interactions, resulting in a densely packed and stable structure. mdpi.com Similarly, the analysis of non-covalent interactions in multicomponent crystals of amino acids has demonstrated the crucial role of hydrogen bonds and dispersion forces in defining the crystal architecture. cedia.edu.ec These studies provide a framework for understanding the expected solid-state structure of this compound.
Table 2: Common Non-Covalent Interactions in Analogous Aromatic Aminonitrile Crystals
| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Contribution to Lattice Energy (kcal/mol) |
| N-H···N Hydrogen Bond | Amino group (donor), Nitrile nitrogen (acceptor) | 2.8 - 3.2 | 3 - 7 |
| N-H···π Hydrogen Bond | Amino group (donor), Phenyl ring (acceptor) | 3.0 - 3.5 | 1 - 3 |
| C-H···N Hydrogen Bond | Aromatic/Aliphatic C-H (donor), Nitrile nitrogen (acceptor) | 3.2 - 3.8 | 0.5 - 2 |
| π-π Stacking | Parallel displaced or face-to-face Phenyl rings | 3.3 - 3.8 | 1 - 4 |
| C-H···π Interaction | Aromatic/Aliphatic C-H (donor), Phenyl ring (acceptor) | 3.4 - 4.0 | 0.5 - 2.5 |
Note: The data presented is generalized from crystallographic and computational studies of compounds with similar functional groups.
Spectroscopic and Diffraction-Based Elucidation in Mechanistic Context
Spectroscopic and diffraction techniques are indispensable for elucidating the mechanisms of reactions involving this compound and its analogues. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction provide direct evidence for the formation of intermediates and products, as well as insights into their molecular structure.
The synthesis of α-aminonitriles, including this compound, is most commonly achieved through the Strecker synthesis. nih.govresearchgate.net This reaction involves the one-pot, three-component condensation of an aldehyde or ketone, an amine, and a cyanide source. mdpi.com Mechanistic studies of the Strecker reaction have utilized spectroscopic methods to identify key intermediates. For example, the formation of an imine intermediate from the reaction of the aldehyde and amine can be monitored by NMR or IR spectroscopy. rsc.org The subsequent nucleophilic attack of the cyanide ion on the imine or iminium ion to form the α-aminonitrile product can also be followed spectroscopically. masterorganicchemistry.com
X-ray diffraction studies of crystalline intermediates or products provide definitive structural information that can support or refute a proposed reaction mechanism. researchgate.net For instance, the crystal structure of a synthesized α-aminonitrile confirms the connectivity of the atoms and provides details about bond lengths, bond angles, and stereochemistry. In the context of asymmetric Strecker synthesis, X-ray crystallography is crucial for determining the absolute configuration of chiral products.
Computational studies, particularly Density Functional Theory (DFT) calculations, are often used in conjunction with spectroscopic data to model reaction pathways and transition states. acs.org DFT calculations can predict vibrational frequencies, which can be compared with experimental IR spectra to identify specific molecular species. nih.gov Similarly, calculated NMR chemical shifts can aid in the assignment of experimental spectra. By combining experimental and computational approaches, a detailed and robust understanding of the reaction mechanisms for the formation and subsequent reactions of this compound can be achieved.
Table 3: Spectroscopic and Diffraction Data for the Characterization of a Typical α-Aminonitrile
| Technique | Observable | Information Gained |
| Infrared (IR) Spectroscopy | C≡N stretch, N-H stretch, C-H stretches | Presence of nitrile and amino functional groups. |
| ¹H NMR Spectroscopy | Chemical shifts and coupling constants of protons | Molecular structure, connectivity, and stereochemistry. |
| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms | Carbon skeleton of the molecule. |
| Mass Spectrometry | Molecular ion peak (M+) and fragmentation pattern | Molecular weight and structural fragments. |
| X-ray Diffraction | Electron density map of a single crystal | Three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing. |
Note: This table provides a general overview of the application of these techniques for the characterization of α-aminonitriles.
Advanced Synthetic Applications and Emerging Research Directions
Incorporation into Complex Organic Architectures and Macrocycles
The bifunctional nature of 2-Amino-2-(4-methylphenyl)acetonitrile makes it an ideal building block for constructing intricate molecular frameworks and macrocyclic structures. Its ability to participate in multicomponent reactions (MCRs) is particularly valuable for generating molecular diversity and complexity in a single step.
One of the most powerful applications of α-aminonitriles is in isocyanide-based MCRs, such as the Ugi and Passerini reactions. mdpi.comresearchgate.netnih.govresearchgate.net In the Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. nih.gov By using a diamine or another bifunctional starting material derived from this compound, this reaction can be adapted for macrocyclization, providing a streamlined route to complex cyclic peptide mimics and other macrocycles. nih.govnih.gov This strategy is highly convergent and allows for the rapid assembly of macrocyclic libraries with varied ring sizes and functionalities.
Furthermore, derivatives of this aminonitrile can act as key synthons for polyfunctionalized heterocyclic systems. For instance, α-aminonitriles are known precursors in the synthesis of complex thiophene derivatives. These 2-aminothiophenes can then serve as versatile starting points for a variety of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are prevalent motifs in medicinal chemistry. nih.govacs.org The reactivity of the aminonitrile allows it to be incorporated into annulation reactions, building complex polycyclic structures from simple acyclic precursors.
Table 1: Examples of Multicomponent Reactions for Complex Molecule Synthesis
| Reaction Type | Components | Key Product Scaffold | Relevance of α-Aminonitriles |
|---|---|---|---|
| Ugi Four-Component Reaction (U-4CR) | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamide | Precursor to the amine or other bifunctional components for macrocyclization. mdpi.comnih.gov |
| Passerini Three-Component Reaction (P-3CR) | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Can be conceptually linked to Ugi reaction where an imine (from an amine) replaces the carbonyl. researchgate.netnih.gov |
Role in Peptide Chemistry and Modified Amino Acid Synthesis
α-Aminonitriles are fundamental precursors to α-amino acids, the building blocks of proteins. The classic Strecker synthesis, which combines an aldehyde (p-tolualdehyde), ammonia (B1221849), and a cyanide source, is the most direct route to the racemic form of the corresponding amino acid after hydrolysis of the nitrile group. This positions this compound as a direct intermediate in the synthesis of the unnatural amino acid 2-amino-2-(4-methylphenyl)acetic acid. nih.govresearchgate.net
Recent research has highlighted a more direct and potentially prebiotic role for α-aminonitriles in peptide bond formation. Studies have shown that α-aminonitriles can undergo chemoselective ligation with thioacids to form peptide bonds in aqueous conditions. springernature.comucl.ac.uk This process bypasses the need for high-energy coupling agents or the pre-activation of amino acids, which are notoriously difficult to couple under prebiotic conditions. The inherent energy of the nitrile triple bond is harnessed directly in the ligation reaction. springernature.com The low basicity of the α-amino group in aminonitriles (pKaH ≈ 5.3) makes them ideally suited for ligation at neutral pH without competing protonation. springernature.com This methodology has been shown to be compatible with all 20 proteinogenic amino acid side chains, enabling the synthesis of complex peptides. springernature.comucl.ac.uk
The versatility of the aminonitrile scaffold also allows for its use in creating modified amino acids, such as N-alkyl amino acids, which are important for developing peptide-based therapeutics with improved stability and bioavailability. monash.edu The amino group can be functionalized prior to or after incorporation into a larger molecule, offering synthetic flexibility.
Development of Novel Synthons and Reagents in Organic Synthesis
Beyond its role as an amino acid precursor, this compound and related structures are valuable synthons for a wide array of organic molecules, particularly heterocycles. The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. The dual functionality of α-aminonitriles allows them to act as versatile 1,2-amino carbon synthons.
Their utility is prominent in the synthesis of nitrogen-containing heterocycles. For example, α-aminonitriles are key starting materials for preparing imidazoles, thiadiazoles, and oxazoles. researchgate.net They can also serve as precursors for 1,2-diamines after reduction of the nitrile group. The reactivity of the nitrile group allows for its conversion into other functionalities like amides or carboxylic acids, further expanding its synthetic potential.
The compound can also be considered a key intermediate for more complex, pharmaceutically relevant molecules. For instance, substituted diarylacetonitrile structures are core components of various active pharmaceutical ingredients. A patent describes the synthesis of 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, a key intermediate for the anthelmintic drug closantel sodium, highlighting the industrial relevance of this class of compounds as building blocks. google.com
Electrochemical Conversions and Applications of Acetonitrile (B52724) Derivatives
Electrochemical methods offer a powerful and often more sustainable alternative to traditional chemical reagents for oxidation and reduction reactions. The field of electroorganic synthesis has seen significant advances in the functionalization of amines and their derivatives. nih.govrsc.org
The electrochemical oxidation of amines, particularly the Shono oxidation, provides a classic method for the α-functionalization of nitrogen-containing compounds. This process typically involves a two-electron oxidation of an amine to form a highly reactive iminium ion, which can then be trapped by a nucleophile. rsc.org In the context of this compound, anodic oxidation could provide a pathway to α-functionalized derivatives.
More recent studies have focused on controlling the degree of oxidation. By tuning electrochemical parameters, such as using alternating current (AC) electrolysis, it is possible to selectively achieve a one-electron oxidation of tertiary amines to generate α-amino radical intermediates. nih.gov These radicals can participate in C-C bond-forming reactions that are distinct from the chemistry of iminium ions. Another key electrochemical reaction is anodic cyanation, where a cyanide group is introduced at the α-position to an amine, directly forming α-aminonitriles. organic-chemistry.org This demonstrates that electrochemical methods can be used both to form and to further functionalize the aminonitrile scaffold. While specific studies on this compound may be limited, the well-established electrochemical reactivity of related N-alkyl amines and acetonitrile derivatives provides a strong basis for predicting its behavior and potential applications in electrosynthesis. mdpi.com
Table 2: Potential Electrochemical Transformations of α-Amino Nitrile Derivatives
| Electrochemical Method | Intermediate | Potential Product Type |
|---|---|---|
| Anodic Oxidation (Shono-type) | Iminium Cation | α-Alkoxylated or α-functionalized amines |
| Controlled One-Electron Oxidation (AC) | α-Amino Radical | α-Arylated or α-alkylated amines |
Green Chemistry Methodologies in Aminoacetonitrile Research
The principles of green chemistry aim to reduce the environmental impact of chemical synthesis through measures such as using safer solvents, reducing waste, and employing catalytic methods. The synthesis of α-aminonitriles, traditionally reliant on highly toxic cyanide sources like HCN, has been a major focus for the development of greener alternatives. rsc.org
Several innovative and environmentally benign methodologies for the Strecker reaction have been developed:
Water as a Solvent: Performing the three-component Strecker reaction in water eliminates the need for volatile organic solvents. Indium powder has been shown to be a highly efficient catalyst for this transformation in an aqueous medium, accommodating a wide range of aldehydes and amines with excellent yields. nih.govnih.gov
Solvent-Free Conditions: Reactions can be conducted neat (without any solvent), often with the aid of a solid catalyst. Catalysts such as EPZG (FeCl3 supported on clay) have been used to synthesize α-aminonitriles at room temperature under solvent-free conditions, allowing for easy product separation and catalyst recycling. nih.gov
Non-Toxic Cyanide Sources: A significant advance has been the replacement of HCN or alkali metal cyanides with safer alternatives. Potassium ferrocyanide [K4Fe(CN)6], a stable and less toxic coordination complex, has been successfully used as a cyanide source. researchgate.net Trimethylsilyl cyanide (TMSCN) is another commonly used reagent that is easier to handle than gaseous HCN. nih.gov
These green methodologies make the synthesis of this compound and related compounds more sustainable, safer, and economically viable, aligning with the modern imperatives of chemical manufacturing. researchgate.netnih.govckthakurcollege.netrsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-2-(4-methylphenyl)acetonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via the Strecker reaction using 4-methylbenzaldehyde as the starting material. Key steps include:
- Imine Formation : Reacting 4-methylbenzaldehyde with ammonium acetate in ethanol under reflux to form an intermediate imine.
- Cyanide Addition : Introducing potassium cyanide (KCN) or hydrogen cyanide (HCN) to convert the imine to the nitrile group .
- Optimization : Yield improves with controlled temperature (60–80°C), anhydrous conditions, and catalytic bases like triethylamine. Industrial-scale methods use continuous flow reactors for higher efficiency .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the methylphenyl group (δ 2.35 ppm for CH) and nitrile functionality (δ 120–125 ppm for C≡N) .
- IR Spectroscopy : Strong absorption at ~2250 cm (C≡N stretch) and 3350 cm (N-H stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 174 (CHN) with fragmentation patterns matching the methylphenyl and nitrile groups .
Q. How does the nitrile group in this compound participate in downstream chemical transformations?
- Methodological Answer : The nitrile group serves as a versatile functional group:
- Hydrolysis : Under acidic (HCl/HO) or basic (NaOH) conditions, it converts to carboxylic acid or amide derivatives, useful in peptide synthesis .
- Reduction : Using LiAlH or catalytic hydrogenation yields primary amines, enabling access to chiral intermediates .
- Nucleophilic Substitution : Reacts with Grignard reagents to form ketones or with NaN to generate tetrazoles for click chemistry .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., collagenase). Substituent positioning (e.g., methyl vs. halogen) affects binding energy; para-methyl groups enhance hydrophobic interactions .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ values) with biological activity. For example, electron-donating groups (e.g., -CH) improve antimicrobial potency compared to halogens .
Q. What strategies optimize the compound’s stability and solubility for in vitro assays?
- Methodological Answer :
- Salt Formation : React with HCl to form hydrochloride salts, improving aqueous solubility (e.g., from 0.5 mg/mL to 15 mg/mL in PBS) .
- Co-Crystallization : Use co-solvents like DMSO or cyclodextrins to enhance stability against hydrolysis .
- pH Adjustment : Maintain pH 6–7 to prevent nitrile degradation while retaining amino group protonation for target binding .
Q. How do structural modifications (e.g., halogenation) alter biological activity?
- Methodological Answer :
- Comparative SAR Table :
| Substituent | Antimicrobial IC (µM) | Anticancer GI (µM) | Notes |
|---|---|---|---|
| -CH (para) | 12.3 ± 1.5 | 25.8 ± 3.1 | Baseline activity |
| -Cl (para) | 8.9 ± 0.9 | 18.4 ± 2.7 | Enhanced enzyme inhibition |
| -F (ortho) | 6.2 ± 0.7 | 10.5 ± 1.9 | Improved solubility and target affinity |
- Mechanistic Insight : Halogens increase electronegativity, enhancing hydrogen bonding with catalytic residues (e.g., Tyr201 in collagenase) .
Q. What experimental designs resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .
- Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to confirm activity thresholds .
- Metabolic Stability Testing : Pre-treat compounds with liver microsomes to account for degradation differences in published studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
